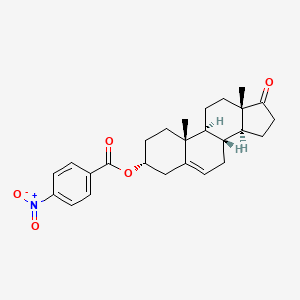
3alpha-(p-Nitrophenylcarbonyloxy)-androst-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is a synthetic steroid derivative It is characterized by the presence of a nitrobenzoyl group attached to the androstane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one typically involves the esterification of androst-5-en-17-one with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group at the 17th position can be reduced to a hydroxyl group.
Substitution: The nitrobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of (3alpha)-3-[(4-Aminobenzoyl)oxy]androst-5-en-17-one.
Reduction: Formation of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and biochemical tools.
Mechanism of Action
The mechanism of action of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The androstane skeleton can also interact with steroid receptors, influencing various physiological pathways.
Comparison with Similar Compounds
Similar Compounds
(3alpha)-3-Hydroxyandrost-5-en-17-one: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
(3alpha)-3-[(4-Aminobenzoyl)oxy]androst-5-en-17-one: Similar structure but with an amino group instead of a nitro group, which can lead to different biological activities.
Uniqueness
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H31NO5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H31NO5/c1-25-13-11-19(32-24(29)16-3-6-18(7-4-16)27(30)31)15-17(25)5-8-20-21-9-10-23(28)26(21,2)14-12-22(20)25/h3-7,19-22H,8-15H2,1-2H3/t19-,20+,21+,22+,25+,26+/m1/s1 |
InChI Key |
JLLVOVYPSPTUCF-VZDBEYJMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


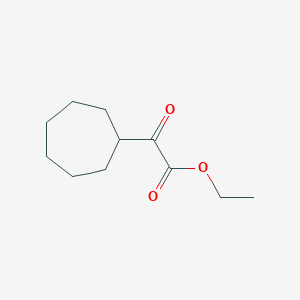
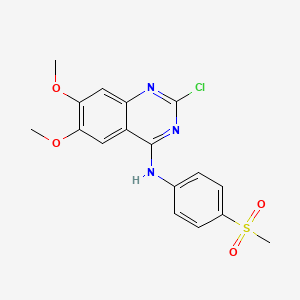
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
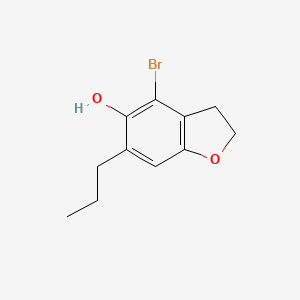
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
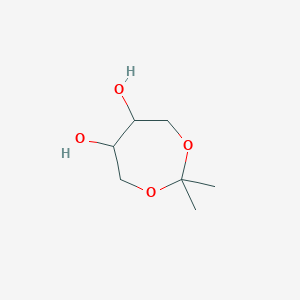
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
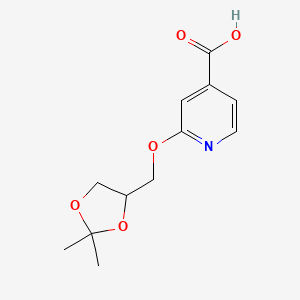
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
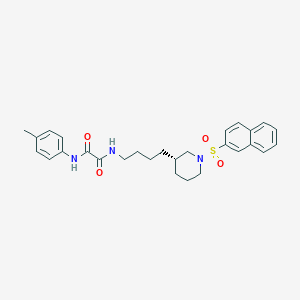
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
